2-Hydrazinobenzoic acid
Overview
Description
2-Hydrazinobenzoic acid is a chemical compound with the linear formula H2NNHC6H4CO2H . It is a white to light yellow crystalline powder . This compound finds widespread application in diverse scientific research endeavors and laboratory experiments . In the realm of organic synthesis, it functions as a reagent and catalyzes various reactions .
Molecular Structure Analysis
The molecular formula of 2-Hydrazinobenzoic acid is C7H8N2O2 . Its molecular weight is approximately 188.61 g/mol . The structure includes a benzene ring with a carboxyl group (CO2H) and a hydrazine group (H2N-NH2) attached .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Hydrazinobenzoic acid are not detailed in the available resources, it’s known that acid-base reactions are some of the most important processes in chemical and biological systems . Given its structure, 2-Hydrazinobenzoic acid could potentially participate in such reactions.
Physical And Chemical Properties Analysis
2-Hydrazinobenzoic acid is a white to light yellow crystalline powder . It has a melting point of approximately 185°C . The compound is soluble in water .
Scientific Research Applications
Unusual Substitution in Hydrazinobenzoic Acid upon Complexation
A study by Alabada et al. (2021) revealed that in the presence of copper(II) chloride, 2-hydrazinobenzoic acid transforms into 2-chlorobenzoic acid and coordinates with copper(II) cations to form a binuclear structure. This study highlights its role in complexation reactions, particularly with transition metals (Alabada et al., 2021).
Physical Studies of Hydrazinobenzoic Acid Complexes
Wahed et al. (2009) conducted a study on the stability constants of complexes formed by 2-hydrazinobenzoic acid with various metals like Ni, Cu, Zn, Cd, and Hg. The research showed that the complexation process is spontaneous and endothermic, indicating potential applications in fields requiring controlled metal interactions (Wahed et al., 2009).
Carboxylation of Tissue Sections
Shackleford (1962) used p-hydrazinobenzoic acid for histochemical studies. The research explored carboxylation of tissues, which is crucial for understanding tissue composition and pathology (Shackleford, 1962).
Synthesis and Structure of Hydrazinobenzoic Acid Derivatives
Morales-Toyo et al. (2020) synthesized and characterized 4-hydrazinobenzoic acid hydrochloride, revealing insights into its non-covalent interactions and crystal structure. This study contributes to the field of crystallography and molecular design (Morales-Toyo et al., 2020).
DNA Damage and Carcinogenic Properties
A study by Oikawa et al. (2006) investigated the DNA damage induced by 4-hydrazinobenzoic acid, an ingredient in Agaricus bisporus mushrooms. The research provided insights into the molecular mechanisms of its carcinogenic properties (Oikawa et al., 2006).
Technetium Binding in HYNIC-Conjugated Peptides
King et al. (2007) explored how HYNIC-conjugated peptides, which include hydrazinobenzoic acid, bind technetium. This research is significant in nuclear medicine, particularly in radiopharmaceuticals (King et al., 2007).
Antioxidant Activity of Hydrazinobenzoic Acid Derivatives
Abuelizz et al. (2021) investigated the antioxidant properties of hydrazinobenzoic acid derivatives, providing a basis for their potential therapeutic applications (Abuelizz et al., 2021).
Genotoxic Impurity in Pharmaceuticals
Tiwari et al. (2013) developed a method for the sensitive determination of 4-hydrazinobenzoic acid, a potential genotoxic impurity, in pharmaceutical formulations. This research is vital for ensuring drug safety and quality (Tiwari et al., 2013).
Development of Anticancer Agents
A study by Abuelizz et al. (2020) on the development of anticancer agents using 4-hydrazinobenzoic acid derivatives showed promising inhibitory effects against cancer cells. This research opens avenues for new anticancer therapies (Abuelizz et al., 2020).
Safety And Hazards
2-Hydrazinobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
In the presence of copper(II) chloride, 2-Hydrazinobenzoic acid is transformed into 2-chlorobenzoic acid . This transformation upon complexation opens up new avenues for research and potential applications . Furthermore, metal complexes with hydroxyl and hydrazine derivatives of aromatic carboxylic acids have assumed importance in fine organic synthesis and are considered as potential electronic, magnetic, optical, adsorption, and catalytic materials .
properties
IUPAC Name |
2-hydrazinylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGVDCBVGNMCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201377 | |
Record name | 2-Hydrazinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinobenzoic acid | |
CAS RN |
5326-27-2 | |
Record name | 2-Hydrazinobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5326-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Hydrazinobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydrazinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazinobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDRAZINOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDR9R94GA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.